2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester 2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 1715292-19-5
VCID: VC2749291
InChI: InChI=1S/C13H12Cl2N2O2S/c1-3-19-12(18)11-7(2)20-13(17-11)16-8-4-5-9(14)10(15)6-8/h4-6H,3H2,1-2H3,(H,16,17)
SMILES: CCOC(=O)C1=C(SC(=N1)NC2=CC(=C(C=C2)Cl)Cl)C
Molecular Formula: C13H12Cl2N2O2S
Molecular Weight: 331.2 g/mol

2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

CAS No.: 1715292-19-5

Cat. No.: VC2749291

Molecular Formula: C13H12Cl2N2O2S

Molecular Weight: 331.2 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester - 1715292-19-5

Specification

CAS No. 1715292-19-5
Molecular Formula C13H12Cl2N2O2S
Molecular Weight 331.2 g/mol
IUPAC Name ethyl 2-(3,4-dichloroanilino)-5-methyl-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C13H12Cl2N2O2S/c1-3-19-12(18)11-7(2)20-13(17-11)16-8-4-5-9(14)10(15)6-8/h4-6H,3H2,1-2H3,(H,16,17)
Standard InChI Key OEKNGSXPUZRIGY-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=N1)NC2=CC(=C(C=C2)Cl)Cl)C
Canonical SMILES CCOC(=O)C1=C(SC(=N1)NC2=CC(=C(C=C2)Cl)Cl)C

Introduction

Structural Characteristics

Chemical Structure

2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester contains a central thiazole ring with several key functional groups:

  • A methyl group at the 5-position

  • A carboxylic acid ethyl ester group at the 4-position

  • A 3,4-dichlorophenylamino group at the 2-position

The presence of these functional groups contributes to the compound's chemical reactivity and biological properties. The thiazole ring provides rigidity to the molecule, while the dichlorophenylamino group offers potential for hydrogen bonding and π-π interactions with biological targets.

Physical Properties

Based on comparative analysis with similar thiazole derivatives, this compound likely exhibits the following physical characteristics:

PropertyExpected ValueBasis for Estimation
Physical StateSolidCommon for similar thiazole esters
ColorWhite to pale yellowTypical for thiazole derivatives
SolubilitySoluble in organic solvents, poorly soluble in waterBased on structural features
Melting Point170-180°C (estimated)Comparison with similar structures
Molecular Weight343.24 g/molCalculated from molecular formula

Comparison with Related Compounds

Structural Similarities to Febuxostat Precursors

The target compound shares structural similarities with precursors used in the synthesis of febuxostat, a selective xanthine oxidase inhibitor used for treating hyperuricemia. Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate, a febuxostat precursor, contains the same thiazole core with an ethyl carboxylate group .

Key differences include:

  • The presence of dichlorophenylamino group instead of a cyano-isobutoxyphenyl substituent

  • Different positions of the methyl and carboxylate groups on the thiazole ring

These structural variations likely result in different pharmacological profiles and applications.

Comparative Properties

CompoundMolecular WeightKey Structural FeaturesPurity Standards
2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester343.24 g/molDichlorophenylamino group at 2-positionNot specified in available literature
Ethyl 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate344.43 g/molCyano-isobutoxyphenyl group at 2-position>98.0% (HPLC)
Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate344.43 g/molMethylpropyloxy-cyanophenyl group at 2-position>99.0% (purified as hydrochloride salt)

Characterization Methods

Analytical Techniques

For comprehensive characterization of 2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester, several analytical techniques would be appropriate:

Analytical MethodInformation ProvidedStandard Parameters
HPLCPurity determinationC18 column, gradient elution with acetonitrile/water
NMR SpectroscopyStructural confirmation¹H and ¹³C NMR in DMSO-d₆ or CDCl₃
Mass SpectrometryMolecular weight confirmationESI-MS or EI-MS
Infrared SpectroscopyFunctional group identificationCharacteristic bands for C=O, C-N, C-S bonds
Elemental AnalysisCompositional verificationC, H, N, S percentages
X-Ray CrystallographyThree-dimensional structureSingle crystal analysis

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